

In-Depth Technical Guide to Trovirdine Hydrochloride

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Compound of Interest

Compound Name: *Trovirdine hydrochloride*

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for **Trovirdine hydrochloride**. **Trovirdine hydrochloride**, also known by its developmental code LY-300046, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1]

Chemical Structure and Physicochemical Properties

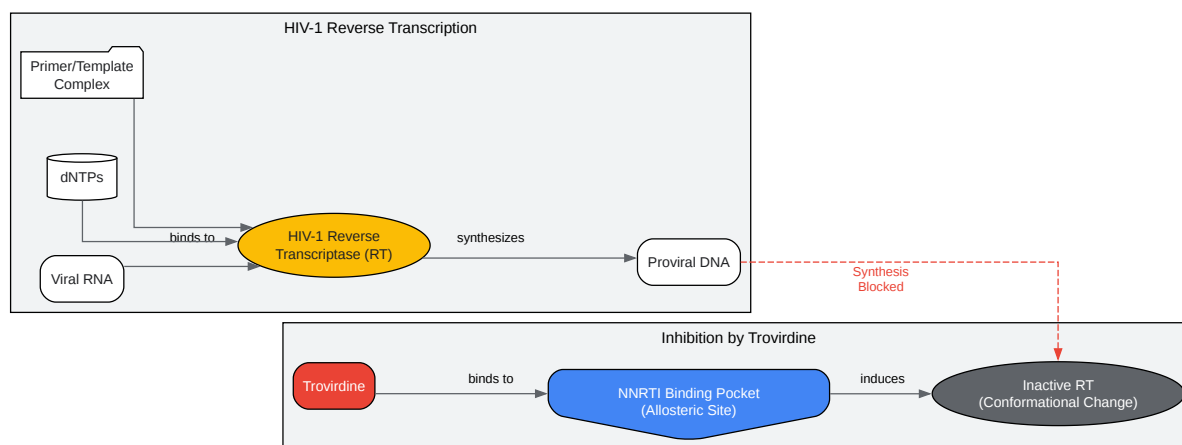
Trovirdine hydrochloride is the hydrochloride salt of Trovirdine. Its chemical name is 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea hydrochloride.[1]

Property	Value	Reference
IUPAC Name	1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea hydrochloride	[1]
Synonyms	LY-300046, PETT-1	[1]
CAS Number	148311-89-1	[1]
Chemical Formula	C ₁₃ H ₁₄ BrClN ₄ S	[1]
Molecular Weight	373.70 g/mol	[1]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO (≥ 10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)	[2]

Mechanism of Action

Trovirdine is a highly potent and specific non-nucleoside inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind at the active site of the enzyme, NNRTIs like Trovirdine bind to an allosteric site on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.

Enzyme kinetic studies have demonstrated that the inhibition of HIV-1 RT by Trovirdine is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the primer/template complex under steady-state conditions.[1] This indicates that Trovirdine can bind to both the free enzyme and the enzyme-substrate complex.



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Mechanism of **Tenofovir Hydrochloride** Action on HIV-1 Reverse Transcriptase.

Biological Activity

Tenofovir has demonstrated potent inhibitory activity against wild-type HIV-1 RT. However, its efficacy can be significantly reduced by specific mutations within the NNRTI binding pocket.

Parameter	Value	Notes	Reference
IC ₅₀ (HIV-1 RT)	0.007 µM (7 nM)	Against wild-type enzyme	[1][3]
Resistance Mutations	Leu100, Tyr181, Tyr188	Amino acid changes in the RT enzyme	[1]
Fold Decrease in Inhibition	25-fold	For Leu100 mutation	[1]
147-fold	For Tyr181 mutation	[1]	
12-fold	For Tyr188 mutation	[1]	

Experimental Protocols

Synthesis of Trovirdine

The synthesis of Trovirdine analogues has been described in the literature. A plausible synthetic route for Trovirdine would involve the reaction of 2-amino-5-bromopyridine with an isothiocyanate precursor of 2-(2-pyridinyl)ethylamine. The final product can then be treated with hydrochloric acid to yield the hydrochloride salt. The synthesis generally involves standard organic chemistry techniques, and purification is typically achieved by chromatography and/or recrystallization.

HIV-1 Reverse Transcriptase Inhibition Assay

The in vitro inhibitory activity of **Trovirdine hydrochloride** against HIV-1 RT can be determined using a colorimetric or radiometric assay. A general protocol is outlined below.

Objective: To determine the concentration of **Trovirdine hydrochloride** required to inhibit 50% of the HIV-1 RT activity (IC₅₀).

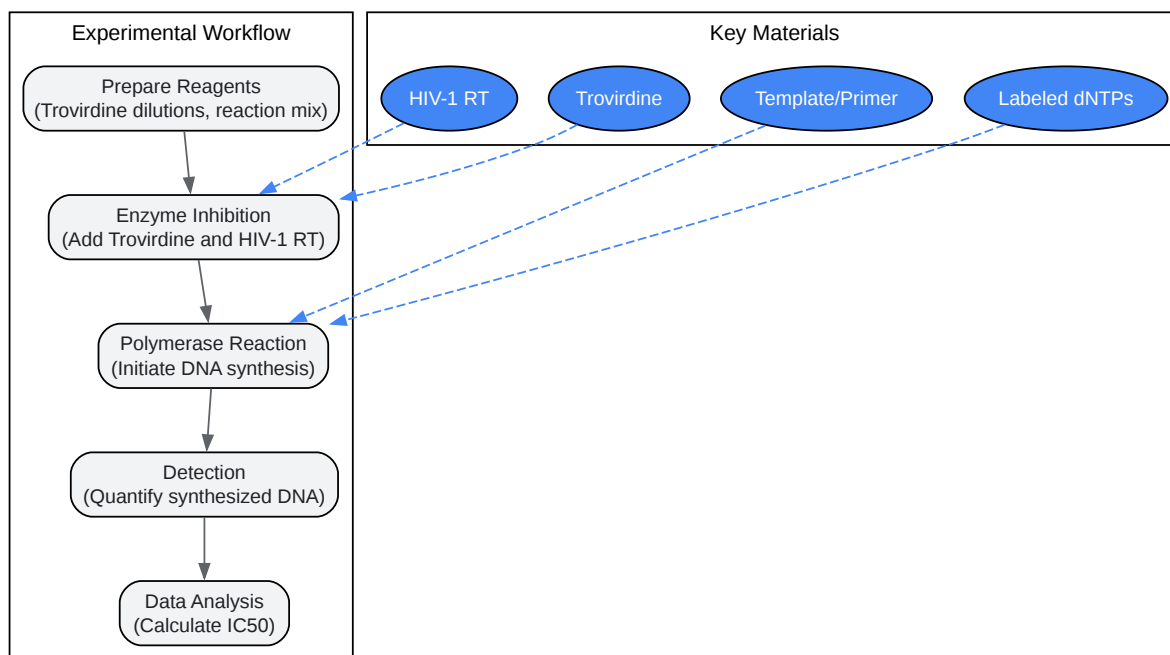
Materials:

- Recombinant HIV-1 Reverse Transcriptase
- **Trovirdine hydrochloride** (dissolved in DMSO)

- Poly(rA) template and oligo(dT) primer
- Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP for colorimetric assay, or ^3H -dTTP for radiometric assay)
- Assay buffer (e.g., Tris-HCl, KCl, MgCl_2 , DTT)
- Microtiter plates (e.g., streptavidin-coated for biotin-based assays)
- Detection reagents (e.g., anti-digoxigenin-POD conjugate and a colorimetric substrate for ELISA-based assays)
- Plate reader

Methodology:

- Preparation of Reagents: Prepare serial dilutions of **Trovirdine hydrochloride**. Prepare the reaction mixture containing the template/primer, dNTPs, and assay buffer.
- Enzyme Inhibition: Add the diluted **Trovirdine hydrochloride** and the HIV-1 RT to the wells of a microtiter plate and incubate to allow for binding.
- Polymerase Reaction: Initiate the reverse transcription reaction by adding the reaction mixture. Incubate to allow for DNA synthesis.
- Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For a colorimetric assay, this involves binding the biotin-labeled DNA to the streptavidin-coated plate, followed by incubation with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), and finally, the addition of a chromogenic substrate.
- Data Analysis: Measure the absorbance or radioactivity in each well. Plot the percentage of RT inhibition against the logarithm of the **Trovirdine hydrochloride** concentration. The IC_{50} value is determined from the resulting dose-response curve.



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Generalized workflow for an HIV-1 Reverse Transcriptase inhibition assay.

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